N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide
Description
The compound N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole heterocyclic core. This core is substituted at the 2-position with a 3-fluorophenyl group and at the 6-position with an ethyl linker connected to a 2,5-dimethoxybenzenesulfonamide moiety. The fluorine atom and methoxy groups likely enhance metabolic stability and influence electronic properties, while the sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .
The triazolo-thiazole scaffold is notable for its rigidity and ability to engage in hydrogen bonding, which may improve target binding compared to simpler heterocycles .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S2/c1-28-16-6-7-17(29-2)18(11-16)31(26,27)22-9-8-15-12-30-20-23-19(24-25(15)20)13-4-3-5-14(21)10-13/h3-7,10-12,22H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLQOSFDKWBCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Core: The triazolo-thiazole core in the target compound differs from the imidazo-thiazole in and the triazine in . In contrast, triazine-based sulfonamides (e.g., triflusulfuron methyl) are primarily herbicides, highlighting how core structure dictates application .
Substituent Impact: The 3-fluorophenyl group in the target compound vs. the 2,5-difluorophenyl in : Fluorine’s electron-withdrawing effects improve metabolic stability, but substitution patterns (meta vs. para/ortho) alter steric and electronic interactions with targets . 2,5-Dimethoxybenzene vs.
Sulfonamide Variations :
- The target compound’s benzenesulfonamide contrasts with the methanesulfonamide in . Benzenesulfonamides often exhibit stronger binding to enzymes (e.g., carbonic anhydrase) due to aromatic interactions .
Functional and Hypothetical Activity
- Triazine-Based Sulfonamides (): These act as acetolactate synthase (ALS) inhibitors in plants, disrupting amino acid synthesis. The target compound’s triazolo-thiazole core lacks the triazine motif, suggesting divergent mechanisms .
- Imidazo-Thiazole Derivatives () : Fluorinated aryl groups in such compounds are common in CNS drugs (e.g., antipsychotics). The target’s dimethoxybenzene group may shift activity toward peripheral targets .
- Tetrahydronaphthalene Analogs () : The saturated ring in ’s compound likely enhances membrane permeability vs. the target’s aromatic dimethoxy group, which may favor solubility but reduce blood-brain barrier penetration .
Biological Activity
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 395.3 g/mol. The presence of the triazole and thiazole rings is noteworthy as these motifs are often associated with diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazole and thiazole have been shown to inhibit various cancer cell lines. A study demonstrated that triazolo-thiadiazole hybrids displayed growth-inhibiting activities against HL-60 (human leukemia) and DBA/2 tumor cell lines with IC50 values ranging from 0.15 to 1.1 µM .
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Triazolo-Thiadiazole | HL-60 | 0.15 |
| Triazolo-Thiadiazole | DBA/2 | 0.25 |
| Triazolo-Thiadiazole | L1210 | 1.5 |
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or receptors implicated in cancer progression. Similar compounds have been noted to interact with the Abl protein kinase, leading to selective cytotoxicity in Bcr-Abl-positive K562 cells .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications on the triazole ring significantly influenced their potency .
- In Vivo Studies : Animal models treated with sulfonamide derivatives demonstrated reduced tumor growth compared to controls, highlighting the therapeutic potential of these compounds in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
